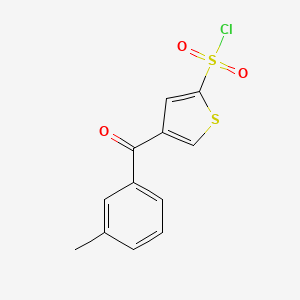
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The compound is characterized by the presence of a 3-methylbenzoyl group and a sulfonyl chloride group attached to the thiophene ring
Vorbereitungsmethoden
The synthesis of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of thiophene derivatives followed by sulfonylation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Electrophilic Aromatic Substitution: The benzoyl group on the thiophene ring can influence the reactivity of the compound towards electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Research: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is utilized in the formation of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methylbenzoyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonyl chloride: Lacks the benzoyl group, making it less complex but still useful in similar reactions.
Thiophene-3-sulfonyl chloride: Similar to thiophene-2-sulfonyl chloride but with the sulfonyl chloride group at a different position on the thiophene ring.
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C12H9ClO3S2 |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
4-(3-methylbenzoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClO3S2/c1-8-3-2-4-9(5-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3 |
InChI-Schlüssel |
BGRPHPRGUKKYAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
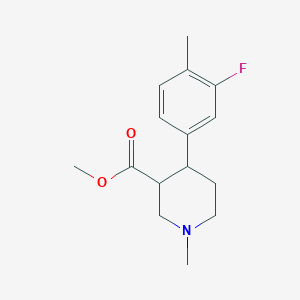
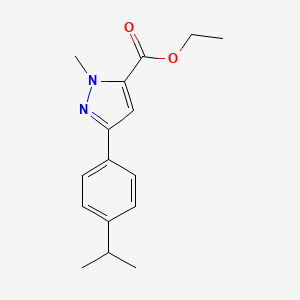
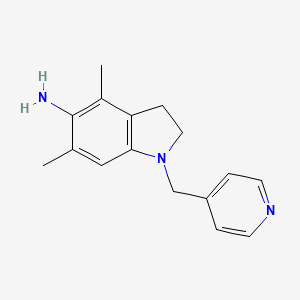
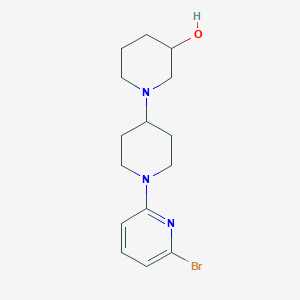
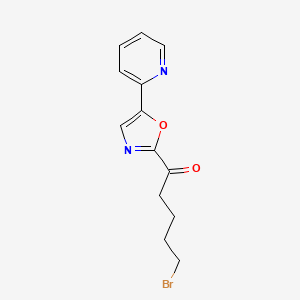
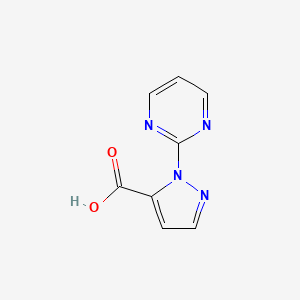

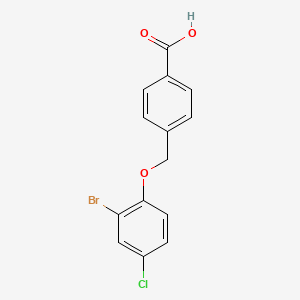
![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
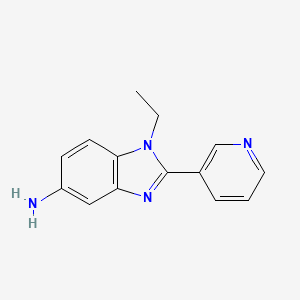
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
